2,5-Di-tert-butylphenol
Overview
Description
2,5-Di-tert-butylphenol is a white crystalline solid with the chemical formula C14H22O. It is a member of the class of phenols, characterized by the presence of two tert-butyl groups at the 2 and 5 positions on the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications to prevent oxidation and degradation of materials .
Mechanism of Action
Target of Action
2,5-Di-tert-butylphenol (2,5-DTBP) is a phenolic compound with potent antioxidant properties . It is known to interact with various biological targets, including reactive oxygen species (ROS) and certain types of cancer cells .
Mode of Action
The primary mode of action of 2,5-DTBP is through its antioxidant activity. It effectively suppresses oxidation, preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce ROS production makes it valuable in stabilizing various compounds .
In the context of cancer cells, 2,5-DTBP has been shown to exhibit cytotoxic activity. For instance, it has been evaluated against MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml .
Biochemical Pathways
By neutralizing free radicals and reducing ROS production, 2,5-DTBP can potentially mitigate the harmful effects of oxidative stress on cells .
Pharmacokinetics
Its solubility in organic solvents such as ether and benzene suggests that it may have good bioavailability
Result of Action
The antioxidant effects of 2,5-DTBP can lead to the stabilization of various compounds, enhancing the durability and endurance of materials like plastics, rubber, and polymers . In a biological context, its antioxidant activity can potentially protect cells from oxidative damage .
In terms of its anticancer activity, 2,5-DTBP has been shown to exhibit cytotoxic effects against certain types of cancer cells, such as MCF-7 breast carcinoma cells .
Action Environment
The action of 2,5-DTBP can be influenced by various environmental factors. For instance, its stability and efficacy as an antioxidant can be affected by factors such as temperature and the presence of other reactive species
Biochemical Analysis
Biochemical Properties
It is known to be a plant metabolite and a mammalian metabolite . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
The cellular effects of 2,5-Di-tert-butylphenol are not well documented. Related compounds such as 2,4-Di-tert-butylphenol have been shown to influence cell function. For instance, 2,4-Di-tert-butylphenol has been found to increase lipid accumulation and expression of adipogenic marker genes in human mesenchymal stem cell adipogenesis assay .
Molecular Mechanism
It is known that the compound has a role as a plant metabolite and a mammalian metabolite
Temporal Effects in Laboratory Settings
It is known that the compound has a low volatility and good stability .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well documented. Related compounds such as 2,4-Di-tert-butylphenol have been shown to have an impact on animal models. For instance, exposure to 2,4-Di-tert-butylphenol at 0.1 and 1.0 mg/L significantly increased the body weight and length of zebrafish, suggesting a biological stress response .
Metabolic Pathways
It is known to be a plant metabolite and a mammalian metabolite .
Transport and Distribution
It is known that the compound can dissolve in organic solvents such as ether and benzene , suggesting that it may be able to pass through cell membranes.
Subcellular Localization
Given its solubility in organic solvents , it may be able to localize to lipid-rich areas of the cell such as the cell membrane or lipid droplets.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Di-tert-butylphenol is typically synthesized through a Friedel-Crafts alkylation reaction. The process involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution at the 2 and 5 positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of tert-butyl alcohol or methyl tert-butyl ether as the alkylating agents. These agents are preferred due to their ease of handling and lower volatility compared to tert-butyl chloride. The reaction is typically conducted in a continuous flow reactor to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidation products.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex phenolic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.
Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Substitution Products: Halogenated or nitrated phenols.
Coupling Products: Biphenyl derivatives and other complex phenolic structures.
Scientific Research Applications
2,5-Di-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymers and as an intermediate in the synthesis of other chemical compounds.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent due to its ability to neutralize free radicals.
Industry: It is employed as an additive in fuels, lubricants, and plastics to enhance their stability and longevity
Comparison with Similar Compounds
2,4-Di-tert-butylphenol: Similar in structure but with tert-butyl groups at the 2 and 4 positions. It is also used as an antioxidant and stabilizer.
2,6-Di-tert-butylphenol: Another structural isomer with tert-butyl groups at the 2 and 6 positions, commonly used in the production of higher molecular weight phenolic antioxidants.
Uniqueness: 2,5-Di-tert-butylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its antioxidant activity and stability make it particularly valuable in applications where long-term protection against oxidation is required .
Properties
IUPAC Name |
2,5-ditert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9,15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBZVULQVCUNNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064046 | |
Record name | 2,5-bis(1,1-dimethylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5875-45-6 | |
Record name | 2,5-Di-tert-butylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5875-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Di-tert-butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Di-tert-butylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 2,5-bis(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-bis(1,1-dimethylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-di-tert-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-DI-TERT-BUTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9R0A277K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antibacterial mechanisms of action associated with 2,5-di-tert-butylphenol?
A1: While this compound was identified as a potential antibacterial agent in the fluid of Nepenthes gracilis [], its specific mechanism of action against bacteria like Klebsiella pneumoniae remains unclear. Further research is needed to elucidate how this compound interacts with bacterial targets and exerts its antibacterial effects.
Q2: How does the structure of this compound relate to its observed properties?
A2: The structure of this compound, with its two bulky tert-butyl groups, significantly influences its chemical behavior. Research on sterically hindered aromatic compounds, including 2,5-di-tert-butylnitrosobenzene, a related compound, highlights how these bulky substituents can impact photochemical reactions and lead to the formation of various products []. This suggests that the tert-butyl groups in this compound may similarly influence its reactivity and interactions with other molecules.
Q3: Has this compound been detected as a degradation product in any environmental remediation studies?
A3: Yes, this compound was identified as a degradation product during the treatment of bisphenol A (BPA) using dielectric barrier discharge plasma over water []. This finding suggests that this compound could be an intermediate compound formed during the breakdown of BPA in certain environmental remediation processes.
Q4: Are there any known analytical methods for detecting and quantifying this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to identify and analyze this compound in complex mixtures [, ]. This technique allows for the separation and detection of different compounds based on their mass-to-charge ratio, enabling researchers to identify and quantify this compound in various samples.
Q5: What is the significance of this compound being identified alongside a gene involved in heme biosynthesis?
A5: In the study on Nepenthes gracilis fluid [], the identification of this compound alongside a gene encoding coproporphyrinogen III oxidase, an enzyme involved in heme biosynthesis, raises interesting questions. Heme is essential for various biological processes, and disruption of its biosynthesis can have significant consequences. Further research is needed to determine if there is a functional link between this compound and heme biosynthesis and if this relationship contributes to the observed antibacterial activity.
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